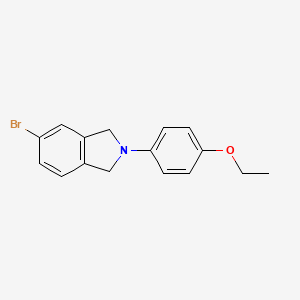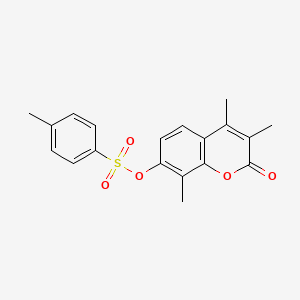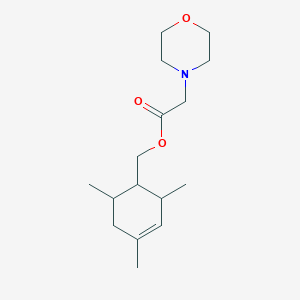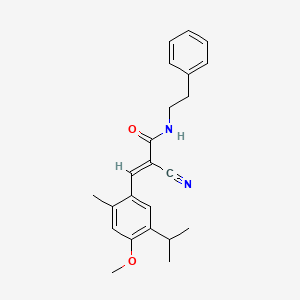
3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phosphorus-containing compound that is commonly referred to as MDPO or MDPPO. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of MDPPO is not fully understood, but it is believed to involve the formation of a phosphorane intermediate, which is responsible for the compound's fluorescence and phosphorescence properties. The compound's ability to detect ROS and oxygen is due to its sensitivity to changes in the local environment, which alter its fluorescence and phosphorescence properties.
Biochemical and Physiological Effects:
MDPPO has been shown to have low toxicity and does not exhibit significant biochemical or physiological effects in vitro or in vivo. However, the compound's potential toxicity and effects on living organisms have not been extensively studied, and further research is needed to determine its safety for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPPO has several advantages for use in lab experiments, including its high sensitivity, selectivity, and stability. The compound's fluorescence and phosphorescence properties make it an excellent probe for detecting ROS and oxygen in biological samples. However, MDPPO has some limitations, including its potential toxicity and the need for specialized equipment for detecting its fluorescence and phosphorescence properties.
Direcciones Futuras
There are several future directions for research on MDPPO, including the development of new synthetic methods for the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its safety for use in various applications. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for use in detecting other analytes and biomolecules.
Métodos De Síntesis
MDPPO can be synthesized using different methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-2-ol with diphenylphosphoryl chloride and triethylamine. The reaction leads to the formation of 3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol, which is then oxidized using hydrogen peroxide to yield MDPPO. Other methods that have been used to synthesize MDPPO include the reaction of 2,3-dihydro-1,4-benzodioxin-2-ol with phosphorus oxychloride followed by hydrolysis and oxidation.
Aplicaciones Científicas De Investigación
MDPPO has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a phosphorescent probe for detecting oxygen. The compound has also been used in the development of biosensors for detecting glucose and other analytes. Additionally, MDPPO has been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the epoxidation of olefins.
Propiedades
IUPAC Name |
2-hydroxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O4P/c14-18(15)13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-18/h1-9,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJWSDVLVBHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC=C3OP2(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)

![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)


![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)

![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)



![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)